[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate is a synthetic organic compound It is characterized by the presence of a benzoic acid derivative, a brominated phenyl group, and a morpholine carbothioyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate typically involves multi-step organic reactions. One possible route could involve:
Bromination: Starting with 4-methyl-benzoic acid, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated product can then be esterified with 4-bromo-2-hydroxybenzoic acid using a suitable esterification agent like thionyl chloride.
Morpholine Introduction: Finally, the ester can be reacted with morpholine and a thiocarbonyl reagent to introduce the morpholine-4-carbothioyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions can target the brominated phenyl group or the ester linkage.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-benzoic acid derivatives: Compounds with similar benzoic acid structures.
Brominated phenyl esters: Compounds with brominated phenyl groups and ester linkages.
Morpholine derivatives: Compounds containing the morpholine ring.
Uniqueness
The uniqueness of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C19H18BrNO3S |
---|---|
Molecular Weight |
420.3g/mol |
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C19H18BrNO3S/c1-13-2-4-14(5-3-13)19(22)24-17-7-6-15(20)12-16(17)18(25)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 |
InChI Key |
VBNKVUYISPDDEM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.